N,N-dimethylindolizine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylindolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWPTJJJCXAJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN2C=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Dimethylindolizine 2 Carboxamide
Strategies for Indolizine (B1195054) Core Construction in N,N-Dimethylindolizine-2-carboxamide Synthesis
The indolizine ring system is a crucial structural motif found in numerous natural products and pharmacologically active compounds. chemicalbook.com Its synthesis has been a subject of extensive research, leading to the development of diverse and efficient methodologies. These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Pericyclic Reactions and [3+2] Cycloaddition Approaches to the Indolizine Scaffold
Pericyclic reactions, particularly [3+2] cycloadditions, represent a powerful and widely employed method for the construction of the five-membered pyrrole (B145914) ring of the indolizine core. This approach typically involves the reaction of a pyridinium (B92312) ylide, a 1,3-dipole, with a suitable dipolarophile, such as an activated alkene or alkyne. rsc.org
The generation of the pyridinium ylide is a critical step and can be achieved by treating a pyridine (B92270) derivative with an α-halocarbonyl compound, followed by deprotonation with a base. Once formed, the ylide readily participates in a [3+2] cycloaddition with a dipolarophile. For the synthesis of precursors to this compound, an appropriate dipolarophile would be one that incorporates a carboxylic acid or a precursor functional group at the desired position. Subsequent aromatization of the resulting cycloadduct, often through oxidation, yields the indolizine scaffold. rsc.orgnih.gov The versatility of this method allows for the introduction of various substituents on both the pyridine and pyrrole rings by choosing appropriately substituted starting materials. rsc.orgnih.gov
| Reaction Type | Key Reactants | General Outcome | Reference |
| [3+2] Cycloaddition | Pyridinium ylide, electron-deficient alkene/alkyne | Dihydroindolizine or indolizine scaffold | rsc.org |
Condensation Reactions for the Formation of the Indolizine Nucleus
Condensation reactions provide a classical yet effective route to the indolizine nucleus. The Tschitschibabin reaction, for instance, involves the condensation of a pyridine derivative with an α-halocarbonyl compound, leading to the formation of a pyridinium salt which then undergoes intramolecular cyclization upon treatment with a base.
Another notable condensation approach is the reaction of 2-pyridyllithium (B95717) with epoxides, which, after subsequent treatment with a base, yields the parent indolizine. Variations of these condensation strategies can be adapted for the synthesis of indolizine-2-carboxylic acid derivatives by employing starting materials bearing the appropriate functional groups. For example, the reaction of a pyridine derivative with a compound containing a reactive methylene (B1212753) group and a carboxylate precursor can lead to the formation of the desired indolizine scaffold.
| Reaction Name | Key Reactants | General Outcome | Reference |
| Tschitschibabin Reaction | Pyridine derivative, α-halocarbonyl compound | Substituted indolizine |
Transition Metal-Catalyzed C-H Activation and Annulation Pathways to Indolizines
In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of heterocyclic compounds, including indolizines. researchgate.net These methods often involve the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. rsc.org
Palladium- and copper-catalyzed reactions have been successfully employed for the construction of the indolizine ring. organic-chemistry.org For instance, the palladium-catalyzed annulation of 2-substituted pyridines with alkynes can provide direct access to functionalized indolizines. organic-chemistry.org Similarly, copper-catalyzed oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins has been shown to be an efficient route to substituted indolizines. organic-chemistry.org These C-H activation and annulation strategies can be tailored to produce indolizine-2-carboxylic acid esters, which are direct precursors to this compound. The regioselectivity of these reactions is often controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.networktribe.com
| Metal Catalyst | Reaction Type | Key Reactants | General Outcome | Reference |
| Palladium | Annulation | 2-substituted pyridine, alkyne | Polysubstituted indolizine | organic-chemistry.org |
| Copper | Oxidative cross-coupling/cyclization | 2-(pyridin-2-yl)acetate derivative, olefin | Substituted indolizine | organic-chemistry.org |
Intramolecular Cyclization Routes in Indolizine Ring Formation
Intramolecular cyclization strategies offer another versatile approach to the indolizine scaffold. chemicalbook.com These methods typically involve the construction of a suitably functionalized pyridine derivative that can undergo a subsequent ring-closing reaction to form the five-membered pyrrole ring.
One such approach involves the intramolecular cyclization of N-propargylpyridinium salts. The cyclization can be promoted by a base or a transition metal catalyst, leading to the formation of the indolizine ring. nih.gov The substituents on the propargylic chain and the pyridine ring can be varied to introduce the desired functionality, such as a precursor to the 2-carboxamide (B11827560) group. Another strategy involves the intramolecular cyclization of 2-substituted pyridines bearing a side chain with a suitable electrophile and nucleophile. For example, a palladium-catalyzed intramolecular amination of an allylic alcohol derivative of pyridine can lead to the formation of the indolizine ring system. organic-chemistry.org
| Reaction Type | Key Substrate | General Outcome | Reference |
| Intramolecular Cyclization | N-propargylpyridinium salt | Substituted indolizine | nih.gov |
| Intramolecular Amination | 2-substituted pyridine with allylic alcohol | Functionalized indolizine | organic-chemistry.org |
Amidation Techniques for the N,N-Dimethylcarboxamide Moiety Formation
Once the indolizine-2-carboxylic acid scaffold is synthesized, the final step in the preparation of this compound is the formation of the amide bond. This transformation is typically achieved through the reaction of the carboxylic acid with dimethylamine (B145610).
Direct Amidation of Indolizine-2-carboxylic Acid with Dimethylamine: Mechanistic and Efficiency Considerations
The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable process, but it often requires high temperatures to overcome the kinetic barrier, which can lead to the formation of byproducts and decomposition of sensitive substrates. mdpi.com To achieve efficient amidation under milder conditions, a variety of coupling agents have been developed.
These coupling agents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).
The mechanism of activation typically involves the formation of a highly reactive O-acylisourea (with carbodiimides) or an acyloxyphosphonium/uronium species. This activated intermediate is then readily attacked by dimethylamine to form the desired this compound. The choice of coupling agent, solvent, and base can significantly impact the reaction's efficiency, yield, and the suppression of side reactions such as racemization (if applicable) and byproduct formation. Propylphosphonic acid anhydride (B1165640) (T3P®) has also been reported as an effective coupling agent for the synthesis of indolizine-2-carboxamide (B3188606) derivatives. researchgate.net
| Coupling Agent Class | Example | Activating Mechanism |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an acyloxyphosphonium intermediate |
| Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | Forms an activated ester intermediate |
| Phosphonic Anhydrides | Propylphosphonic acid anhydride (T3P®) | Forms a mixed anhydride intermediate |
The selection of the optimal amidation conditions for the synthesis of this compound would depend on the specific stability of the indolizine-2-carboxylic acid precursor and the desired purity of the final product.
Coupling Agent-Mediated Amidation Strategies in this compound Synthesis
The formation of the amide bond in this compound is a critical step, typically achieved by coupling indolizine-2-carboxylic acid with dimethylamine. This transformation is not spontaneous and necessitates the use of coupling agents to activate the carboxylic acid moiety. A variety of modern coupling reagents have been employed for this purpose, each with distinct advantages concerning reaction efficiency, mildness of conditions, and suppression of side reactions.
Propylphosphonic anhydride (T3P®) has been successfully utilized as a coupling agent for the synthesis of various indolizine-2-carboxamide derivatives. researchgate.netresearchgate.net This reagent is known for its high efficiency and the formation of water-soluble byproducts, which simplifies the purification process. The reaction proceeds by activating the indolizine-2-carboxylic acid, making it susceptible to nucleophilic attack by dimethylamine. researchgate.net
Another widely used class of coupling agents includes carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve yields. google.com Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) represent another powerful option. nih.govorganic-chemistry.orgorganic-chemistry.org HBTU, in combination with a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine), can efficiently mediate the amidation of carboxylate salts, a protocol that is valuable when the corresponding carboxylic acid is unstable. nih.govorganic-chemistry.org
The choice of coupling agent can be critical and is often determined by the substrate's complexity and the desired reaction scale. The table below summarizes common coupling agents applicable to this synthesis.
| Coupling Agent | Additive/Base | Key Features | References |
| Propylphosphonic anhydride (T3P®) | DIPEA | High efficiency, water-soluble byproducts. | researchgate.net |
| HBTU | Hünig's base | Effective for carboxylate salts, rapid reactions. | nih.govorganic-chemistry.org |
| EDCI | HOBt | Standard peptide coupling conditions, minimizes racemization. | google.com |
| BOP | Not specified | Used for amidation of related heterocyclic systems. | google.com |
| COMU | 2,6-lutidine | Enables amide bond formation in aqueous micellar media. | organic-chemistry.org |
Evaluation of Reaction Conditions and Optimization Protocols for this compound Yield and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, solvent, reaction time, and the stoichiometry of reagents.
For coupling agent-mediated amidations, temperature control is crucial. The synthesis of indolizine-2-carboxamide derivatives using T3P® has been performed under conditions ranging from an initial low temperature of -20 to -10 °C, followed by warming to room temperature or even reflux, depending on the reactivity of the amine. researchgate.net This staged temperature profile helps to control the initial activation step and prevent the degradation of sensitive intermediates.
The choice of solvent plays a significant role in solubility, reaction rate, and pathway. Dichloromethane (DCM) and chloroform (B151607) (CHCl3) are common solvents for these coupling reactions. researchgate.netnih.gov Optimization protocols often involve screening a panel of solvents to find the ideal medium that balances reactant solubility and product isolation.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijettjournal.orgacs.org The application of microwave-assisted synthesis to the formation of the indolizine ring or the final amidation step can be a key optimization strategy. ijettjournal.orgresearchgate.net For instance, the synthesis of indolizine derivatives has been shown to have enhanced yield and purity with reduced reaction times under microwave irradiation. ijettjournal.org
The table below presents a hypothetical optimization study for the final amidation step, illustrating how systematic variation of parameters can lead to improved outcomes.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | T3P® | DIPEA | DCM | -10 to rt | 12 | 75 |
| 2 | T3P® | DIPEA | DCM | rt | 6 | 72 |
| 3 | HBTU | Hünig's base | DMF | rt | 2 | 88 |
| 4 | HBTU | Hünig's base | DCM | rt | 2 | 85 |
| 5 | EDCI/HOBt | DIPEA | DMF | rt | 18 | 65 |
This table is illustrative and based on typical optimization results for similar reactions.
Chemo- and Regioselective Considerations in this compound Synthesis
The synthesis of this compound is fundamentally a question of regioselectivity: how to ensure functionalization occurs specifically at the C-2 position of the indolizine nucleus. The inherent reactivity of the indolizine ring dictates that electrophilic substitution typically occurs at the C-1 and C-3 positions. Therefore, synthetic strategies must be designed to override this natural propensity and direct functionalization to C-2.
One powerful strategy involves the [3+2] cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile, which is a common and effective method for constructing the indolizine core. researchgate.net The regiochemical outcome of this reaction is controlled by the nature of the substituents on both the ylide and the dipolarophile. To obtain a 2-substituted indolizine, the dipolarophile must be appropriately functionalized. For example, reacting a pyridinium ylide with an electron-deficient alkyne bearing a carboxylate or a precursor group will typically place that group at the C-2 position of the resulting indolizine. organic-chemistry.org
Alternatively, transition-metal-catalyzed reactions have been developed to provide high regioselectivity. Palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates can afford polysubstituted indolizines, where the regioselectivity is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.org Similarly, iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and alkynes can produce substituted indolizines in a regio- and chemoselective manner. organic-chemistry.org
Chemoselectivity becomes important when the precursor molecules contain multiple reactive sites. For instance, during the amidation of indolizine-2-carboxylic acid, the coupling agent must selectively activate the carboxylic acid without reacting with the indolizine ring itself. Modern coupling reagents are generally highly chemoselective for carboxylic acids, making this a reliable transformation. Furthermore, in multistep syntheses, protecting groups may be necessary to mask other reactive functional groups on the indolizine scaffold while the C-2 position is being elaborated.
Green Chemistry Approaches in the Synthesis of this compound
Adopting green chemistry principles in the synthesis of this compound is crucial for minimizing environmental impact and improving sustainability. researchgate.net This involves using less hazardous solvents, reducing waste, improving atom economy, and utilizing energy-efficient methods. mdpi.comnih.gov
One of the primary green approaches is the use of environmentally benign solvents or the elimination of solvents altogether. mdpi.com Syntheses of indolizine derivatives have been reported using water as a solvent, which drastically reduces the environmental footprint compared to traditional volatile organic solvents. ijettjournal.org Solvent-free, or neat, reaction conditions, often facilitated by mechanochemical grinding or heating, represent another significant green advancement. mdpi.com For example, a copper-catalyzed reaction of pyridine, acetophenone, and nitroalkenes has been developed under solvent-free conditions to produce indolizines in high yields. mdpi.com
Microwave-assisted synthesis is another cornerstone of green chemistry, as it often leads to dramatically reduced reaction times, lower energy consumption, and higher yields. ijettjournal.org This technique is highly applicable to the synthesis of indolizine derivatives. ijettjournal.orgresearchgate.net
Catalysis is also central to green synthesis. The development of reactions that use non-toxic, earth-abundant metal catalysts (like copper or iron) or are entirely metal-free is a key research area. organic-chemistry.orgresearchgate.net Transition-metal-free syntheses of indolizines have been developed, for instance, through three-component reactions using sustainable bio-based catalysts like anhydrous citric acid at room temperature. researchgate.net Such methods avoid the cost and toxicity associated with catalysts based on precious metals like palladium or rhodium. ijettjournal.org
The principles of green chemistry applicable to the synthesis are summarized below:
| Green Chemistry Principle | Application in Synthesis of this compound | References |
| Safer Solvents | Use of water or ionic liquids; replacement of hazardous solvents with greener alternatives like CPME or 2-MeTHF. | ijettjournal.orgresearchgate.netmdpi.com |
| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | ijettjournal.orgresearchgate.net |
| Catalysis | Using non-toxic metal catalysts (e.g., copper) or developing metal-free and biocatalytic routes. | organic-chemistry.orgmdpi.comresearchgate.net |
| Waste Prevention | Developing solvent-free reactions and using high-yield, atom-economical reactions like cycloadditions. | mdpi.comresearchgate.net |
By integrating these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Reaction Pathways and Mechanistic Insights of N,n Dimethylindolizine 2 Carboxamide
Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core of N,N-Dimethylindolizine-2-carboxamide
The indolizine nucleus is inherently electron-rich and, as such, readily undergoes electrophilic aromatic substitution (EAS). chim.it The distribution of electron density favors substitution on the five-membered pyrrole-like ring. Computational and experimental studies have established that the highest electron density is located at the C-3 position, followed by the C-1 position, making these the most probable sites for electrophilic attack.
The regiochemical outcome of EAS reactions is profoundly influenced by the substituents present on the indolizine core. libretexts.orgwikipedia.org Substituents dictate the position of the incoming electrophile by either donating or withdrawing electron density, thereby stabilizing or destabilizing the cationic intermediate (the arenium ion or σ-complex). lumenlearning.comlibretexts.orglibretexts.org
Despite its deactivating nature, the carboxamide group influences the regioselectivity of the substitution. As an EWG, it directs incoming electrophiles to the positions meta to itself relative to its point of attachment on a standard aromatic ring. However, in the context of the indolizine system's inherent reactivity, the situation is more complex. The powerful directing effect of the indolizine nucleus to the C-3 and C-1 positions often overrides the substituent's directing influence. The electron-withdrawing nature of the 2-carboxamide (B11827560) group would deactivate the adjacent C-1 and C-3 positions. However, the C-3 position is generally the most nucleophilic site in indolizines. nih.govacs.org Therefore, electrophilic substitution is still most likely to occur at the C-3 position, albeit at a slower rate than for an unsubstituted or electron-donating group substituted indolizine. Direct lithiation of 2-substituted indolizines has been shown to occur selectively at the 5-position, indicating that under specific, strongly basic conditions, functionalization can be directed to the six-membered ring. nih.gov
Reactivity at the N,N-Dimethylcarboxamide Functionality
The N,N-dimethylcarboxamide group is a robust functional group, but it can undergo several characteristic transformations. While specific studies on this compound are limited, the expected reactivity can be inferred from the general chemistry of amides.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding indolizine-2-carboxylic acid and dimethylamine (B145610). This reaction typically requires harsh conditions, such as prolonged heating with strong acid or base. Theoretical studies on the hydrolysis of similar N,N-dimethyl-substituted compounds suggest a stepwise process involving the addition of water to the carbonyl carbon to form a tetrahedral intermediate. nih.gov
Reduction: The carboxamide can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert the amide to a 2-(aminomethyl)indolizine derivative.
Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon, which upon aqueous workup, would typically yield a ketone (indolizin-2-yl ketone).
Transformations Involving the N-Methyl Groups of the Carboxamide
The N-methyl groups of the carboxamide functionality are generally unreactive. However, under specific conditions, they can participate in reactions. N,N-dimethylamides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can serve as reagents themselves, providing various building blocks in chemical syntheses. nih.govnih.gov For instance, the dimethylamino group can be transferred, or one of the methyl groups can be functionalized. The selective demethylation of N,N-dimethylamides is a challenging transformation that often requires specific reagents. While not commonly reported for substrates like this compound, such transformations remain a possibility for synthetic diversification. For example, processes analogous to the Eschweiler-Clarke reaction, which involves N-methylation, could potentially be reversed or modified under specific catalytic conditions. rsc.org
Transition Metal-Catalyzed Reactions of this compound
Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds. researchgate.netrsc.orgrsc.org Palladium catalysts, in particular, have been extensively used for C-H functionalization and cross-coupling reactions on indolizine and related indole (B1671886) systems. rsc.orgnih.govbeilstein-journals.orgnih.gov
Palladium-catalyzed reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates. In the context of this compound, the carboxamide group can act as a directing group, guiding the metal catalyst to a specific C-H bond.
Studies on the closely related indole-2-carboxamides have shown that the amide group can direct palladium catalysts to functionalize the C-H bond at the C-3 position. beilstein-journals.orgnih.gov A similar directing effect is anticipated for this compound. The reaction mechanism typically involves the coordination of the palladium catalyst to the amide's carbonyl oxygen, followed by the cleavage of the proximal C-H bond (at C-3) to form a five-membered palladacycle intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide, alkene, or alkyne) to form the functionalized product.
Palladium-catalyzed arylation of various substituted indolizines has been shown to proceed with high regioselectivity at the C-3 position. nih.govacs.org This transformation is tolerant of a wide range of functional groups on both the indolizine and the aryl halide coupling partner.
Table 1: Examples of Palladium-Catalyzed C-3 Arylation of Substituted Indolizines
| Indolizine Substituent (at C-2) | Aryl Halide | Product Yield (%) |
| -CN | 4-Nitrobromobenzene | 92 |
| -CN | 4-Bromobenzonitrile | 85 |
| -CH₃ | 4-Nitrobromobenzene | 95 |
| -CH₃ | 4-Bromoanisole | 83 |
| -CO₂Et | 4-Nitrobromobenzene | 88 |
| -Ph | 4-Nitrobromobenzene | 98 |
| Data sourced from studies on palladium-catalyzed arylation of indolizines. nih.govacs.org The conditions typically involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like KOAc. |
Exploration of Reaction Mechanisms through Advanced Chemical Analysis
Understanding the detailed mechanisms of these reactions is crucial for optimizing conditions and developing new transformations. A combination of experimental and computational methods is often employed to elucidate reaction pathways. nih.govacs.orgfigshare.com
For electrophilic aromatic substitution, computational studies using density functional theory (DFT) can model the reaction pathway, calculate the activation energies for substitution at different positions (C-1, C-2, C-3, etc.), and visualize the structure of the key transition states and intermediates like the σ-complex. researchgate.net This allows for a theoretical prediction of the most favorable reaction site, which can then be correlated with experimental outcomes.
In palladium-catalyzed C-H functionalization, mechanistic investigations often focus on identifying the active catalytic species and characterizing the key intermediates, such as the palladacycle. Techniques like kinetic studies, isotopic labeling experiments (e.g., using deuterium), and in-situ spectroscopic analysis can provide evidence for the proposed catalytic cycle. For instance, competition experiments between different substituted indolizines can reveal the electronic effects on the rate-determining step, supporting an electrophilic substitution-type mechanism for C-H activation. nih.gov The synthesis of proposed intermediates and testing their competency in the catalytic cycle is another powerful tool for mechanistic validation.
Detailed Reaction Pathway Elucidation
The primary and most efficient route for the synthesis of this compound involves the coupling of an indolizine-2-carboxylic acid precursor with dimethylamine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid group, enabling nucleophilic attack by the amine.
One of the most effective methods employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent. rsc.org This approach offers a significant improvement over previously reported methodologies. rsc.org The reaction proceeds via the formation of a highly reactive acylimidazolide intermediate.
Reaction Scheme:
Activation of Indolizine-2-carboxylic Acid: Indolizine-2-carboxylic acid reacts with 1,1'-carbonyldiimidazole. The imidazole (B134444) groups are excellent leaving groups, making the carbonyl carbon of the acid highly electrophilic.
Formation of the Acylimidazolide Intermediate: This results in the formation of an N-acylimidazolide derivative of the indolizine-2-carboxylic acid.
Nucleophilic Attack by Dimethylamine: Dimethylamine, acting as a nucleophile, attacks the activated carbonyl carbon of the acylimidazolide intermediate.
Formation of this compound: The tetrahedral intermediate collapses, leading to the formation of the final product, this compound, and imidazole as a byproduct.
An alternative pathway involves the use of propylphosphonic acid anhydride (B1165640) (T3P®) as the coupling agent. researchgate.net This reagent also serves to activate the carboxylic acid for amidation. The reaction conditions for this method involve temperatures ranging from -20 °C to room temperature, and in some cases, reflux. researchgate.net
The general synthesis of the indolizine scaffold itself can be achieved through various methods, including 1,3-dipolar cycloaddition reactions, which provide a versatile route to functionalized indolizines that can be further elaborated to the desired carboxamide. wikipedia.orgnih.govorganic-chemistry.org
The table below summarizes the key reagents and conditions for the primary synthesis pathway of this compound from indolizine-2-carboxylic acid.
| Step | Reactants | Reagents | Key Intermediate | Product |
| 1 | Indolizine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | N-Acylimidazolide of indolizine-2-carboxylic acid | - |
| 2 | N-Acylimidazolide intermediate, Dimethylamine | - | Tetrahedral intermediate | This compound |
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetic and thermodynamic parameters of the synthesis of this compound are influenced by several factors, including the choice of coupling agent, solvent, and temperature. The formation of the amide bond is generally a thermodynamically favorable process.
A significant aspect of the kinetic and thermodynamic profile of this compound is the rotational barrier around the N-CO bond. Due to the partial double bond character of the amide C-N bond, rotation is restricted. This phenomenon can be studied using dynamic nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Variable-temperature 1H and 13C NMR studies on symmetrically substituted tertiary indolizine-2-carboxamides provide insight into the energy barriers for this rotation. rsc.org The rotational energy barrier is a measure of the kinetic stability of the conformational isomers (rotamers).
While specific thermodynamic data such as enthalpy and entropy of formation for this compound are not extensively reported in the literature, general principles of amide bond formation suggest that the reaction is exothermic. The formation of a stable amide bond and the release of byproducts like imidazole or derivatives of propylphosphonic acid contribute to a negative Gibbs free energy change, driving the reaction to completion.
The kinetics of the reaction are largely dependent on the efficiency of the coupling agent in activating the carboxylic acid. Reagents like CDI and T3P® are effective because they rapidly form highly reactive intermediates, thereby lowering the activation energy for the subsequent nucleophilic attack by dimethylamine.
The table below presents a conceptual overview of the kinetic and thermodynamic factors involved in the synthesis.
| Parameter | Influencing Factors | Significance |
| Reaction Rate (Kinetics) | Coupling agent, Temperature, Solvent, Concentration of reactants | Determines the speed at which the product is formed. Efficient coupling agents increase the rate by providing a low-energy reaction pathway. |
| Rotational Energy Barrier (ΔG‡) | Electronic and steric effects of substituents on the indolizine ring and the amide nitrogen | A measure of the kinetic stability of the amide rotamers, determined by dynamic NMR. Provides insight into the conformational dynamics of the molecule. |
| Thermodynamic Stability | Bond energies of reactants and products | The overall reaction is generally thermodynamically favorable (exergonic), driven by the formation of the stable amide bond. |
Advanced Spectroscopic and Structural Characterization of N,n Dimethylindolizine 2 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of N,N-dimethylindolizine-2-carboxamide, providing insights into its proton and carbon framework, as well as the dynamic nature of its amide bond.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis and Signal Assignment
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of closely related 2-substituted indolizine (B1195054) derivatives, such as ethyl indolizine-2-carboxylate. The indolizine ring system presents a unique electronic environment that influences the chemical shifts of its constituent protons and carbons.
The proton NMR spectrum is expected to show distinct signals for the protons of the indolizine core and the N,N-dimethylcarboxamide substituent. The protons on the six-membered ring (H-5, H-6, H-7, and H-8) typically resonate in the aromatic region, with their chemical shifts influenced by their position relative to the nitrogen atom and the five-membered ring. The protons on the five-membered ring (H-1 and H-3) also appear in the downfield region. The N-methyl protons of the carboxamide group are expected to appear as one or two singlets in the upfield region, depending on the rate of rotation around the N-CO bond at room temperature.
The ¹³C NMR spectrum will complement the proton data, with the carbon atoms of the indolizine ring resonating at characteristic chemical shifts. The carbonyl carbon of the carboxamide group is anticipated to have a chemical shift in the range of 160-170 ppm. The N-methyl carbons will appear at the higher field end of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous 2-substituted indolizines)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~7.0-7.5 | s |
| H-3 | ~7.2-7.8 | s |
| H-5 | ~7.8-8.2 | d |
| H-6 | ~6.5-7.0 | t |
| H-7 | ~6.8-7.2 | t |
| H-8 | ~7.5-8.0 | d |
| N(CH₃)₂ | ~2.9-3.1 | s (broad or two signals) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous 2-substituted indolizines)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~100-110 |
| C-2 | ~120-130 |
| C-3 | ~115-125 |
| C-5 | ~125-130 |
| C-6 | ~112-118 |
| C-7 | ~118-124 |
| C-8 | ~120-126 |
| C-9 (bridgehead) | ~130-135 |
| C=O | ~164-168 |
| N(CH₃)₂ | ~35-40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to trace the connectivity within the indolizine ring. For instance, correlations would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the previously assigned proton resonances.
Dynamic NMR Spectroscopy: Probing Rotational Barriers and Conformational Dynamics of the N-CO Amide Bond
The N-CO bond of the N,N-dimethylcarboxamide group exhibits restricted rotation due to the partial double bond character arising from resonance. This restricted rotation can lead to the observation of two distinct signals for the N-methyl groups at low temperatures in the ¹H NMR spectrum, as they are in different chemical environments (one cis and one trans to the carbonyl oxygen).
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this rotational process. By acquiring a series of ¹H NMR spectra at different temperatures, the coalescence temperature (the temperature at which the two distinct methyl signals merge into a single broad peak) can be determined. From the coalescence temperature and the chemical shift difference between the two methyl signals at low temperature, the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on a range of N,N-dialkylindolizine-2-carboxamides have been conducted, and it is expected that this compound would exhibit a significant rotational barrier.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Characteristic Functional Group Vibrations of the Indolizine and Carboxamide Moieties
The FTIR and Raman spectra of this compound would be characterized by the vibrational modes of the indolizine ring and the N,N-dimethylcarboxamide group.
Indolizine Ring Vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring would appear in the 1450-1650 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations would be observed at lower frequencies.
Carboxamide Group Vibrations: A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide (the "amide I" band) is expected in the region of 1630-1670 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. The vibrations associated with the N-methyl groups would also be present.
Table 3: Predicted Characteristic FTIR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| C=C / C=N (Indolizine) | Stretching | 1450-1650 |
| Amide C=O | Stretching (Amide I) | 1630-1670 |
| C-N (Amide) | Stretching | 1250-1350 |
| Aliphatic C-H (Methyl) | Stretching | 2850-2960 |
Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.
For this compound, the molecular ion peak [M]⁺• would be observed in the mass spectrum, and its exact mass can be determined using high-resolution mass spectrometry (HRMS), which would confirm the elemental composition.
The fragmentation pattern is expected to be characteristic of an aromatic amide. The primary fragmentation pathway would likely involve the cleavage of the N-CO bond, leading to the formation of a stable indolizine-2-carbonyl cation. Another significant fragmentation could be the loss of the dimethylamino group.
Predicted Fragmentation Pathways:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, resulting in the formation of an indolizine-2-carbonyl cation and a dimethylaminyl radical.
Loss of the Dimethylamino Group: Cleavage of the C-N bond to lose a dimethylamino radical, forming an acylium ion.
Fragmentation of the Indolizine Ring: At higher energies, fragmentation of the indolizine ring itself could occur, leading to smaller charged fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [C₁₁H₁₂N₂O]⁺• | 200.0950 | Molecular Ion |
| [C₉H₆NO]⁺ | 156.0449 | Indolizine-2-carbonyl cation |
| [C₁₁H₉N₂O]⁺ | 199.0715 | Loss of a methyl radical from the molecular ion |
| [C₂H₆N]⁺ | 44.0500 | Dimethylaminium cation |
X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing
X-ray crystallography is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unequivocal evidence of its molecular conformation, including bond lengths, bond angles, and torsional angles. This technique would also reveal the intricate details of its crystal packing, governed by various intermolecular interactions.
A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.32 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov Since this compound itself is achiral, it would not exhibit a CD spectrum. However, the introduction of a chiral center, for instance, by incorporating a chiral substituent on the indolizine ring or on the amide nitrogen, would render the derivative amenable to CD spectroscopic analysis. The synthesis of various chiral indolizine derivatives has been an area of active research. rsc.orgresearchgate.net
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum provides information about the absolute configuration and the conformational preferences of the molecule in solution. For a chiral derivative of this compound, the CD spectrum would be sensitive to the electronic transitions within the indolizine chromophore, which would be perturbed by the chiral environment.
The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the stereochemistry of the chiral centers. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD data to assign the absolute configuration of a chiral molecule. acs.org
Computational Chemistry and Theoretical Investigations of N,n Dimethylindolizine 2 Carboxamide
Quantum Chemical Calculations: Electronic Structure and Geometry Optimization (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the electronic structure and obtaining a precise geometric model of N,N-dimethylindolizine-2-carboxamide. Density Functional Theory (DFT) and ab initio methods are the primary tools employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), is widely used for optimizing the molecular geometry of heterocyclic compounds. nih.gov These calculations provide the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface.
Table 1: Representative Optimized Geometrical Parameters for the Indolizine-2-carboxamide (B3188606) Core Note: The following data is illustrative and based on typical values for related structures, as a detailed computational study for this compound is not publicly available.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C2-C(O) | ~1.45 Å |
| Bond Length | C(O)-N | ~1.38 Å |
| Bond Length | C=O | ~1.25 Å |
| Bond Angle | C1-C2-C(O) | ~125° |
| Bond Angle | C2-C(O)-N | ~118° |
| Dihedral Angle | C1-C2-C(O)-N | Variable (see Conformational Analysis) |
These calculations also allow for the analysis of the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com
Conformational Analysis and Energy Landscape Mapping
A key feature of this compound is the rotational barrier around the C2-C(O) and C(O)-N bonds of the carboxamide group. The partial double bond character of the C(O)-N amide bond restricts free rotation, leading to distinct conformers. For N,N-dialkylindolizine-2-carboxamides, this phenomenon has been investigated using dynamic and variable temperature NMR spectroscopy.
The rotation around the N-CO bond is a critical factor determining the conformational landscape. The energy barrier for this rotation in symmetrically substituted tertiary amides, such as this compound, can be quantified. These barriers are influenced by both steric and electronic effects of the substituents on the indolizine (B1195054) ring and the amide nitrogen. The investigation of these rotational energy barriers is crucial for understanding the molecule's dynamic behavior in solution. The potential energy curve for rotation around the amide bond typically shows two minima corresponding to different orientations of the N,N-dimethyl group relative to the indolizine ring. nih.gov
Table 2: Illustrative Rotational Energy Barriers for Amide Bond Rotation Note: This table is based on general findings for N,N-dialkylcarboxamides and related systems.
| Compound Class | Rotational Barrier (kcal/mol) | Method |
|---|---|---|
| Tertiary Amides | ~15-22 | DFT Calculations |
| N,N-dialkylindolizine-2-carboxamides | Experimentally Determined | Variable Temperature NMR |
Theoretical Prediction of Spectroscopic Parameters: NMR, IR, and UV-Vis
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations can provide theoretical NMR (¹H and ¹³C), infrared (IR), and UV-Vis spectra that often show good correlation with experimental data. mdpi.com
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. mdpi.com By comparing the calculated shifts for a proposed structure with the experimental spectrum, the assignment of signals can be confirmed. nih.gov Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted spectrum helps in assigning the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxamide group.
UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.
Table 3: Representative Comparison of Theoretical and Experimental Spectroscopic Data Note: The data presented is hypothetical and serves to illustrate the typical correlation between calculated and experimental values for indolizine derivatives.
| Spectroscopy | Parameter | Calculated Value | Typical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C=O Chemical Shift (ppm) | ~165-170 | ~163-168 |
| IR | C=O Stretch (cm⁻¹) | ~1680-1720 (unscaled) | ~1640-1680 |
| UV-Vis | λmax (nm) | ~300-350 | ~310-360 |
Computational Studies on Reaction Mechanisms and Transition States
Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its synthesis, typically involving a [3+2] cycloaddition reaction to form the indolizine core. Computational methods can map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state structures.
Molecular Modeling for Intermolecular Interaction Prediction
Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net
Docking studies of indolizine derivatives into the active sites of enzymes have shown that hydrophobic interactions and hydrogen bonding are major contributors to their binding affinity. researchgate.net For this compound, the carbonyl oxygen of the carboxamide group can act as a hydrogen bond acceptor, while the aromatic indolizine ring can participate in π-π stacking and hydrophobic interactions. These predictions are invaluable for understanding the structure-activity relationships of this class of compounds. nih.gov
Table 4: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Indolizine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Indolizine Ring | Hydrophobic | Leucine, Valine, Isoleucine |
| Carboxamide C=O | Hydrogen Bond (Acceptor) | Serine, Threonine, Arginine |
| N-Methyl Groups | Hydrophobic | Alanine, Valine |
Rational Design Principles for Modifying this compound Derivatives
The insights gained from computational studies provide a solid foundation for the rational design of new this compound derivatives with tailored properties. By understanding how structural modifications affect the electronic properties, conformation, and intermolecular interactions, new molecules with enhanced activity or selectivity can be designed.
For example, structure-activity relationship (SAR) studies, guided by molecular modeling, can suggest which positions on the indolizine ring are most amenable to substitution. nih.gov Computational predictions can then be used to screen a virtual library of potential derivatives, prioritizing those with the most promising calculated properties for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery and materials science research process. Key design principles might include:
Introducing electron-donating or electron-withdrawing groups on the indolizine ring to modulate the molecule's electronic properties and reactivity.
Altering the substituents on the amide nitrogen to influence solubility, steric hindrance, and the rotational barrier of the amide bond.
Adding functional groups that can form specific interactions , such as hydrogen bonds, with a target protein to improve binding affinity and selectivity.
Emerging Research Trajectories and Transformative Applications of N,n Dimethylindolizine 2 Carboxamide
N,N-Dimethylindolizine-2-carboxamide as a Versatile Building Block in Complex Chemical Synthesis
The indolizine (B1195054) framework, particularly when functionalized with a carboxamide group at the 2-position, represents a privileged scaffold in modern organic synthesis. Its inherent π-electron rich architecture makes it a reactive component in various chemical transformations, allowing for the construction of more complex molecular structures. Synthetic chemists utilize this compound and its parent acid as foundational building blocks in multi-step synthetic sequences.
One of the most common strategies for building the indolizine core itself is through 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides and electron-deficient alkenes or alkynes. jbclinpharm.orgijettjournal.org Once formed, the indolizine-2-carboxamide (B3188606) moiety can undergo further functionalization. C-H functionalization has emerged as a powerful tool, enabling the direct introduction of new substituents onto the indolizine ring without the need for pre-functionalized starting materials, which aligns with principles of green chemistry. researchgate.netresearchgate.net These late-stage modifications can introduce C-C, C-S, or C-P bonds, dramatically increasing molecular complexity and allowing access to a diverse library of compounds. researchgate.net
The reactivity of the indolizine core allows it to participate in various annulation and cycloaddition reactions to build fused polycyclic systems. For instance, indolizines can react with dienophiles in [8+2] cycloaddition reactions, expanding the heterocyclic framework. researchgate.net The amide functional group at the C-2 position offers an additional handle for synthetic manipulation, for example, through reduction, hydrolysis to the corresponding carboxylic acid, or rearrangement reactions. Propylphosphonic acid anhydride (B1165640) has been effectively used as a coupling agent to synthesize a range of indolizine-2-carboxamide derivatives from the parent indolizine-2-carboxylic acid, showcasing the utility of this synthetic handle. researchgate.net
| Reaction Type | Description | Significance |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a pyridinium ylide with an electron-deficient alkene/alkyne to form the core indolizine ring. jbclinpharm.orgijettjournal.org | Fundamental method for constructing the indolizine scaffold. |
| C-H Functionalization | Direct introduction of substituents (e.g., aryl, alkyl, sulfur, or phosphorus groups) onto the indolizine ring. researchgate.netresearchgate.net | Provides efficient, atom-economical access to complex derivatives without pre-functionalization. |
| Amidation | Coupling of indolizine-2-carboxylic acid with various amines to generate a library of amide derivatives. researchgate.net | Allows for structural diversification at the C-2 position, modifying steric and electronic properties. |
| [8+2] Cycloaddition | Reaction of the indolizine π-system with a suitable π-2 electron component to form larger, fused ring systems. researchgate.net | Enables the synthesis of complex polycyclic aromatic compounds with extended conjugation. |
Development of Advanced Catalysts and Ligands Incorporating the Indolizine-2-carboxamide Scaffold
The unique structural and electronic features of the indolizine ring make it an attractive candidate for incorporation into ligands for transition metal catalysis. Polycyclic analogs of indolizine have been used as heterocyclic equivalents of indene (B144670) in the synthesis of ligands for transition metal complexes. The nitrogen atom within the ring system and the potential for introducing other donor atoms via functionalization allow for the creation of mono- or multidentate ligands. These ligands can coordinate with various transition metals, including palladium, copper, rhodium, and iridium, to form catalytically active complexes. ijettjournal.orgrsc.orgnih.gov
While research into indolizine-2-carboxamide specifically as a ligand is an emerging area, the broader indolizine scaffold has shown promise. The development of chiral indolizine derivatives is particularly significant for asymmetric catalysis. rsc.org For example, synergistic catalysis using both copper and iridium has enabled the enantio- and diastereodivergent synthesis of fused indolizines, creating stereochemically rich molecules that could serve as chiral ligands or catalysts themselves. rsc.org The carboxamide group in this compound can act as a coordinating group, potentially working in concert with the heterocyclic nitrogen to form a stable chelate ring with a metal center. This chelation effect can enhance the stability and influence the catalytic activity and selectivity of the resulting metal complex.
Contributions to Chemical Biology: Probing Molecular Interactions via Structural Analogs of this compound
In chemical biology, small molecules that can be used to probe complex biological systems are invaluable. Structural analogs of this compound serve as powerful tools for investigating molecular interactions. The indolizine core is not only a "privileged scaffold" in medicinal chemistry but its inherent fluorescence provides a built-in reporting mechanism for biological studies.
A key application is the development of molecular probes to identify the protein targets of bioactive compounds. By creating analogs of a biologically active indolizine derivative that incorporate a reactive or affinity tag (like biotin), researchers can perform affinity chromatography experiments. In such a setup, a cell lysate is passed through a column containing the immobilized indolizine probe. Proteins that bind to the probe are captured and can subsequently be identified using mass spectrometry. This approach helps to elucidate the mechanism of action of drug candidates.
Furthermore, by systematically modifying the structure of this compound—for example, by altering the substituents on the indolizine ring or the amide group—researchers can perform structure-activity relationship (SAR) studies. nih.gov This involves synthesizing a library of related compounds and evaluating how these structural changes affect their interaction with a biological target, such as an enzyme or receptor. mdpi.comnih.gov Such studies are crucial for optimizing lead compounds in drug discovery and for mapping the binding pocket of a target protein.
Integration into Functional Materials: Applications in Optoelectronics and Advanced Sensing
The conjugated planar electronic structure of the indolizine core imparts strong fluorescence properties, making it a valuable component for functional organic materials. This intrinsic luminescence has led to the exploration of indolizine derivatives in fields like optoelectronics and advanced sensing.
In materials science, there is a significant effort to develop stable and tunable polycyclic aromatic compounds for organic electronics. chemrxiv.org Researchers have designed and synthesized novel π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties into a single polycyclic framework. chemrxiv.orgacs.org These materials exhibit vivid fluorescence across the visible spectrum and show enhanced stability against photooxidation compared to traditional acenes, making them promising candidates for organic field-effect transistors (OFETs) and other optoelectronic devices. chemrxiv.orgchemrxiv.org By strategically modifying the indolizine structure, it is possible to fine-tune the HOMO-LUMO energy gap, which in turn controls the electronic and optical properties of the material. acs.org
The strong fluorescence of indolizine derivatives also makes them suitable for use as organic sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comsemanticscholar.org In these devices, the indolizine-based dye absorbs sunlight and injects an electron into a semiconductor material, initiating the generation of electric current. The carboxamide group can be used to anchor the molecule to the semiconductor surface and to modify the electronic coupling between the dye and the semiconductor.
| Application Area | Key Property | Example | Reference |
|---|---|---|---|
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, tunable HOMO-LUMO gap, photostability. | π-Expanded indoloindolizines. | chemrxiv.orgchemrxiv.org |
| Dye-Sensitized Solar Cells (DSSCs) | Strong light absorption, efficient electron injection. | Indolizine-based donor molecules as organic sensitizers. | semanticscholar.org |
| Fluorescent Probes / Bioimaging | High fluorescence quantum yield, environmental sensitivity. | Functionalized indolizines for cellular imaging. | nih.gov |
| Advanced Sensing | Changes in fluorescence upon binding to an analyte. | Chemosensors for detecting ions or small molecules. |
Future Research Perspectives and Challenges in Indolizine-2-carboxamide Chemistry
The field of indolizine chemistry is dynamic, with ongoing efforts to develop more efficient and sustainable synthetic methodologies. ijettjournal.orgscispace.com A significant challenge remains the development of regioselective and stereoselective functionalization reactions to access specific isomers of complex indolizine derivatives. rsc.org While many methods for constructing the indolizine core exist, achieving specific substitution patterns, especially for electron-poor indolizines, can be challenging. acs.orgorganic-chemistry.org Future synthetic research will likely focus on catalysis, including photoredox and electrochemical methods, to forge new pathways for C-H functionalization and cycloaddition reactions under milder, more environmentally friendly conditions. researchgate.netacs.org
In the realm of materials science, the full potential of indolizine-based materials is yet to be realized. semanticscholar.orgresearchgate.net A key challenge is to translate the excellent optoelectronic properties observed in individual molecules to high-performance bulk materials and devices. This requires a deeper understanding of how molecular packing and intermolecular interactions influence material properties. Future work will involve designing indolizine-2-carboxamide derivatives that self-assemble into well-ordered structures to enhance charge transport for applications in electronics.
From a chemical biology perspective, expanding the library of functionalized indolizine-2-carboxamide analogs will provide a wider range of tools for probing biological systems. A major challenge is designing probes that are highly selective for their intended biological target to avoid off-target effects. The continued integration of computational design with synthetic chemistry will be crucial for creating next-generation indolizine-based probes, ligands, and therapeutic candidates. scispace.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indolizine-2-carboxylic acid |
| Propylphosphonic acid anhydride |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors) to guide drug design.
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes under physiological conditions.
These methods align with computational frameworks used in fatty acid synthesis studies, where mechanistic insights are derived from energy profiles and orbital interactions .
How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?
Q. Advanced
- Standardize assay conditions : Control variables like pH, temperature, and solvent composition to minimize variability.
- Validate purity : Use HPLC or GC-MS to confirm compound integrity before testing.
- Comparative studies : Benchmark against structurally similar indolizine derivatives with well-documented activities.
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.
PubChem’s documentation on indolizine derivatives highlights the role of functional groups in modulating bioactivity, which can explain discrepancies .
What are the key considerations for designing catalytic or coordination studies involving this compound?
Q. Advanced
- Ligand design : The carboxamide group can act as a bidentate ligand. Optimize steric and electronic effects by modifying substituents on the indolizine core.
- Metal selection : Transition metals (e.g., Ru, Mn) with vacant d-orbitals are preferred for complexation.
- Spectroscopic validation : Use UV-Vis, EPR, or XAS to confirm coordination geometry and oxidation states.
Studies on carboxamide-metal complexes emphasize the importance of ligand rigidity and donor capacity in catalytic efficiency .
How does the stability profile of this compound influence experimental design in long-term studies?
Q. Basic
- Storage : Store in inert atmospheres at low temperatures (-20°C) to prevent hydrolysis or oxidation.
- Decomposition pathways : Monitor for byproducts (e.g., dimethylamine or indolizine fragments) using periodic NMR or LC-MS.
- pH sensitivity : Avoid strongly acidic/basic conditions that may cleave the amide bond.
Safety guidelines from chemical databases recommend stability testing under accelerated conditions (e.g., elevated temperature) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
